Propanenitrile, 3-((2-chloroethyl)(6,7,9,10,12,13-hexahydrodibenzo(d,p)(1,3,6,9,12,15,2)hexaoxaphosphacycloheptadecin-20-yl)amino)-, P-oxide
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Overview
Description
Propanenitrile, 3-((2-chloroethyl)(6,7,9,10,12,13-hexahydrodibenzo(d,p)(1,3,6,9,12,15,2)hexaoxaphosphacycloheptadecin-20-yl)amino)-, P-oxide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nitrile group, a chloroethyl group, and a hexaoxaphosphacycloheptadecin ring system, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((2-chloroethyl)(6,7,9,10,12,13-hexahydrodibenzo(d,p)(1,3,6,9,12,15,2)hexaoxaphosphacycloheptadecin-20-yl)amino)-, P-oxide typically involves multiple steps:
Formation of the Hexaoxaphosphacycloheptadecin Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the formation of the ring structure.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a substitution reaction, where a suitable chloroethylating agent reacts with the intermediate compound.
Attachment of the Nitrile Group: The nitrile group is added via a nucleophilic substitution reaction, where a nitrile-containing reagent reacts with the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the chloroethyl group.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for studying molecular recognition and binding.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in targeting diseases that involve specific protein interactions.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged in the development of new materials and chemical processes. It may be used as a precursor for the synthesis of advanced polymers or as a catalyst in specific industrial reactions.
Mechanism of Action
The mechanism by which Propanenitrile, 3-((2-chloroethyl)(6,7,9,10,12,13-hexahydrodibenzo(d,p)(1,3,6,9,12,15,2)hexaoxaphosphacycloheptadecin-20-yl)amino)-, P-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-((2-chloroethyl)amino)-, P-oxide: Lacks the hexaoxaphosphacycloheptadecin ring, making it less complex.
Propanenitrile, 3-((2-bromoethyl)(6,7,9,10,12,13-hexahydrodibenzo(d,p)(1,3,6,9,12,15,2)hexaoxaphosphacycloheptadecin-20-yl)amino)-, P-oxide: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
The presence of the hexaoxaphosphacycloheptadecin ring and the specific arrangement of functional groups in Propanenitrile, 3-((2-chloroethyl)(6,7,9,10,12,13-hexahydrodibenzo(d,p)(1,3,6,9,12,15,2)hexaoxaphosphacycloheptadecin-20-yl)amino)-, P-oxide makes it unique. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
135732-01-3 |
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Molecular Formula |
C23H28ClN2O7P |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
3-[2-chloroethyl-(3-oxo-2,4,11,14,17,20-hexaoxa-3λ5-phosphatricyclo[19.4.0.05,10]pentacosa-1(25),5,7,9,21,23-hexaen-3-yl)amino]propanenitrile |
InChI |
InChI=1S/C23H28ClN2O7P/c24-10-13-26(12-5-11-25)34(27)32-22-8-3-1-6-20(22)30-18-16-28-14-15-29-17-19-31-21-7-2-4-9-23(21)33-34/h1-4,6-9H,5,10,12-19H2 |
InChI Key |
SXNIIUHIPKJVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OP(=O)(OC3=CC=CC=C3OCCO1)N(CCC#N)CCCl |
Origin of Product |
United States |
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